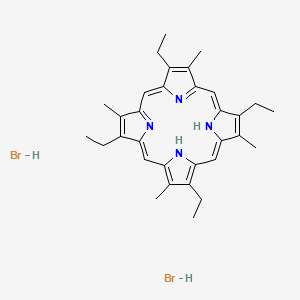
Etioporphyrin I dihydrobromide
Übersicht
Beschreibung
Etioporphyrin I dihydrobromide is a synthetic compound with the molecular formula C32H38N4 • 2HBr and a molecular weight of 640.49 . It is also known by the synonym 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin dihydrobromide .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by infrared spectrum analysis . The compound appears as a powder and is solid at room temperature .Physical And Chemical Properties Analysis
This compound is a purple crystalline solid . It has a molecular weight of 640.49 . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen
Geochemical Pathways and Oil Formation
Etioporphyrin I dihydrobromide plays a significant role in the field of organic geochemistry, particularly in understanding the formation and alteration of porphyrins in sediments and oils. Research indicates that etioporphyrins arise from the oxidative cleavage of chlorophyll derivatives, contributing to the understanding of diagenetic processes in the formation of oil shales and petroleum (Barwise & Roberts, 1984). Additionally, the transformation of deoxyphylloerythroetioporphyrin (DPEP) to etioporphyrin in response to geothermal maturation is evident, providing insights into the geothermal history of petroleums and their source rocks (Didyk et al., 1975).
Photodynamic Therapy and Biomedical Applications
Etioporphyrin derivatives, such as tin etiopurpurin dichloride derived from etioporphyrin I, have been studied for their potential in photodynamic therapy (PDT). These derivatives show efficacy in in vitro and in vivo studies on tumor cytotoxicity, suggesting their application in cancer treatment (Morgan et al., 1988). Etioporphyrin-based compounds are being explored for their photophysical properties and potential as contrast agents in magnetic resonance imaging (MRI), photodynamic therapy of cancer, and other biomedical applications (Imran et al., 2018).
Analytical Chemistry and Sensor Development
In the field of analytical chemistry, this compound has been utilized in the development of chemically modified carbon paste electrodes for the determination of copper ions in various samples. This application demonstrates its potential in the development of selective and sensitive sensors for metal ions detection (Issa et al., 2012).
Materials Science and Crystal Engineering
Etioporphyrin-I has been studied in the context of crystal engineering, particularly in its interaction with fullerenes, suggesting potential applications in the field of materials science. These studies provide insights into the structural consequences of substituent variations in etioporphyrin molecules and their potential in chiral sorting applications (Ghiassi et al., 2016).
Safety and Hazards
The safety data sheet indicates that Etioporphyrin I dihydrobromide is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
Relevant Papers One paper was found that used this compound . Another paper discusses the synthesis and biosynthesis of porphyrins, which could potentially include this compound . Further details about these papers are not provided in the search results.
Eigenschaften
IUPAC Name |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33-34H,9-12H2,1-8H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUODKDJTNVPUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583464 | |
| Record name | 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69150-58-9 | |
| Record name | 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B1603285.png)





![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)


